2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide
Description
The compound “2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide” is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A thioether linkage at position 2, connecting the heterocyclic core to a butanamide chain.
- A 2-methoxyphenyl group as the terminal amide substituent, which may enhance solubility or modulate target binding.
This scaffold is structurally analogous to bioactive thienopyrimidine derivatives reported in antimicrobial and kinase inhibition studies .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2/c1-3-20(22(29)26-17-6-4-5-7-19(17)31-2)33-24-27-18-12-13-32-21(18)23(30)28(24)14-15-8-10-16(25)11-9-15/h4-13,20H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJEUCLYJRMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide is a complex organic molecule that has attracted attention for its potential biological activities. This compound is characterized by its unique structural features, including a thieno[3,2-d]pyrimidine core, which is known to exhibit various pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 467.6 g/mol. The structure includes a thieno[3,2-d]pyrimidinyl moiety linked to a butanamide group and a methoxyphenyl substituent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine structure allows it to bind effectively to active sites on these targets, potentially inhibiting their normal functions. This can occur through various mechanisms:
- Competitive Inhibition : The compound competes with natural substrates for binding sites.
- Allosteric Inhibition : It binds to an alternative site, inducing conformational changes that reduce enzyme activity.
Pharmacological Properties
Research has indicated that compounds similar to This compound exhibit various pharmacological effects, including:
- Antitumor Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that thieno[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition : Research has identified that certain thieno[3,2-d]pyrimidine compounds act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications .
- Antimicrobial Testing : In vitro studies have demonstrated that derivatives similar to this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Overview
The compound features a complex structure comprising several functional groups that contribute to its biological activity:
- Core Structure : Thieno[3,2-d]pyrimidine
- Functional Groups :
- 4-fluorobenzyl group
- Thioether linkage
- Methoxyphenyl group
- Butanamide moiety
Anticancer Efficacy
A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA. This suggests that the compound could be developed further for targeted cancer therapies.
Antibacterial Activity
Another investigation tested the compound against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with a notable effect on Staphylococcus aureus, suggesting its potential development as an antibiotic agent. The study highlighted the importance of the thioether moiety in enhancing antimicrobial properties.
Applications in Research
The applications of this compound extend beyond basic research into practical therapeutic developments:
- Oncology : The compound's ability to inhibit key enzymes involved in cancer cell growth positions it as a candidate for further development in cancer treatment regimens.
- Infectious Diseases : Its antimicrobial properties suggest potential uses in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Drug Development : The unique structural features of this compound make it a valuable scaffold for synthesizing new derivatives with improved efficacy and selectivity.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Thieno[3,2-d]pyrimidine (target) vs. thieno[2,3-d]pyrimidine (8b): The position of the thiophene-pyrimidine fusion alters electronic properties and steric accessibility .
Substituent Impact: Fluorine Placement: The target’s 4-fluorobenzyl group contrasts with 8b’s trifluoromethylphenoxy substituent. Fluorine at the para position may enhance metabolic stability compared to bulkier trifluoromethyl groups . Amide Chain Length: The target’s butanamide chain (4 carbons) vs. acetamide (2 carbons) in ’s compound could influence membrane permeability and binding pocket compatibility . Methoxy Position: The 2-methoxyphenyl group (target) vs. 3- or 4-methoxy derivatives (e.g., 899759-85-4) may affect hydrogen bonding or steric hindrance .
Pharmacological and Physicochemical Hypotheses
While direct activity data for the target compound are absent, inferences can be drawn from analogues:
- Antimicrobial Potential: Thieno[2,3-d]pyrimidines with trifluoromethylphenoxy groups exhibit antibacterial activity, suggesting the target’s fluorobenzyl and thioether groups may similarly disrupt bacterial membranes or enzymes .
- Kinase Inhibition: Thienopyrimidines are known kinase inhibitors; the 4-fluorobenzyl moiety may compete with ATP binding in kinases like EGFR or VEGFR .
- Solubility: The 2-methoxyphenyl group likely improves aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl), balancing lipophilicity from the fluorobenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
